molecular formula C26H45NO6S B12389876 Taurodeoxycholic acid-d4

Taurodeoxycholic acid-d4

Cat. No.: B12389876
M. Wt: 503.7 g/mol
InChI Key: AWDRATDZQPNJFN-QFNLNYLLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of taurodeoxycholic acid-d4 involves the deuteration of taurodeoxycholic acidThe specific synthetic routes and reaction conditions for this process are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and consistency. The process includes the use of deuterated reagents and solvents to achieve the desired level of deuteration. The final product is then purified and tested for quality assurance .

Chemical Reactions Analysis

Types of Reactions

Taurodeoxycholic acid-d4 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature and pH, are optimized to achieve the desired chemical transformation .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deuterated analogs of the original compound .

Comparison with Similar Compounds

Taurodeoxycholic acid-d4 is similar to other taurine-conjugated bile acids, such as:

Uniqueness

The uniqueness of this compound lies in its deuterated form, which provides enhanced stability and allows for precise quantification in mass spectrometry applications .

Similar Compounds

Properties

Molecular Formula

C26H45NO6S

Molecular Weight

503.7 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C26H45NO6S/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17-,18-,19+,20-,21+,22+,23+,25+,26-/m1/s1/i10D2,14D2

InChI Key

AWDRATDZQPNJFN-QFNLNYLLSA-N

Isomeric SMILES

[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

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